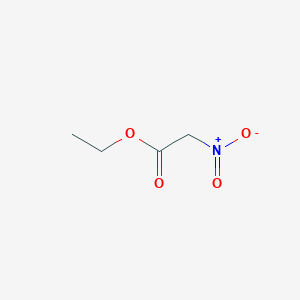
Cyclopropyl-Pyrimidin-2-yl-amin
Übersicht
Beschreibung
N-cyclopropylpyrimidin-2-amine (CPP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPP belongs to the class of pyrimidine derivatives, which are widely used in the pharmaceutical industry for the development of drugs targeting various diseases.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Cyclopropyl-Pyrimidin-2-yl-amin-Derivate haben eine antifibrotische Aktivität gezeigt. In einer Studie wiesen vierzehn Verbindungen eine bessere antifibrotische Aktivität auf als Pirfenidon und Bipy55′DC . Diese Verbindungen hemmten effektiv die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium in vitro .
PLK4-Inhibitoren
this compound-Derivate wurden bei der Synthese potenter PLK4-Inhibitoren verwendet. PLK4 ist ein Hauptregulator der Zentriolenduplikation, die für die Aufrechterhaltung der Integrität des Genoms von Bedeutung ist. Aufgrund der Erkennung einer PLK4-Überxpression in einer Vielzahl von Krebserkrankungen wurde PLK4 als ein mögliches Ziel für Antikrebsmittel identifiziert .
Synthese neuer Derivate
Cyclopropylamin (CPA) wurde bei der Synthese von N - [4- (4-Fluor)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamin-Derivaten verwendet . Es wurde auch bei der Synthese von Pt (CPA) 2 (bis Methylthiomethylenpropandionsäure) und Pt (CPA) 2 (bis Ethylthiomethylenpropandionsäure) Komplexen verwendet .
Entzündungshemmende Mittel
Pyrimidin-Analoga, die mit this compound synthetisiert werden können, besitzen bekanntermaßen eine verbesserte entzündungshemmende Aktivität mit minimaler Toxizität .
Wirkmechanismus
Target of Action
Cyclopropyl-pyrimidin-2-yl-amine, also known as N-cyclopropylpyrimidin-2-amine or 2-Pyrimidinamine, N-cyclopropyl- (9CI), is a compound that has been found to interact with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, making them a significant target of many pharmaceutical compounds .
Mode of Action
The compound acts by inactivating cytochrome P450 enzymes. This inactivation involves an initial one-electron oxidation at nitrogen, followed by scission of the cyclopropyl ring, leading to covalent modification of the enzyme . This interaction disrupts the normal function of the enzymes, potentially altering the metabolism of other substances within the body .
Biochemical Pathways
These enzymes are involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs, toxins, and hormones .
Pharmacokinetics
Similar compounds have been found to exhibit good plasma stability and liver microsomal stability
Result of Action
The primary result of Cyclopropyl-pyrimidin-2-yl-amine’s action is the inactivation of cytochrome P450 enzymes . This can lead to alterations in the metabolism of other substances within the body, potentially resulting in a variety of molecular and cellular effects. The exact effects would likely depend on the specific substances being metabolized and the overall physiological context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cyclopropyl-pyrimidin-2-yl-amine. For instance, the compound’s action may be affected by factors such as pH, temperature, and the presence of other substances that can interact with cytochrome P450 enzymes . Additionally, the compound’s stability could be influenced by factors such as light, humidity, and temperature .
Biochemische Analyse
Cellular Effects
Some pyrimidine derivatives have shown cytotoxic activities against certain cancer cell lines . It’s possible that Cyclopropyl-pyrimidin-2-yl-amine could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Some studies suggest that cyclopropylamine derivatives can inactivate cytochrome P450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen followed by scission of the cyclopropyl ring leading to covalent modification of the enzyme
Eigenschaften
IUPAC Name |
N-cyclopropylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-4-8-7(9-5-1)10-6-2-3-6/h1,4-6H,2-3H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHDMQALIRQNIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591640 | |
| Record name | N-Cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151390-00-0 | |
| Record name | N-Cyclopropylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)

![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)










![(S,S)-1-Dicyclohexylphosphino-2-[1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B140632.png)